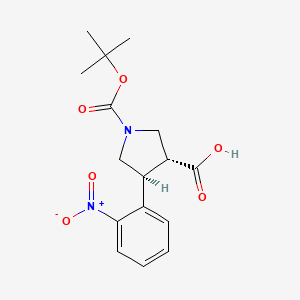
2-Amino-6-iodo-8-methylquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-iodo-8-methylquinazolin-4(1H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of iodine and methyl groups in the structure may influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-iodo-8-methylquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis may start with commercially available or easily synthesized precursors such as 2-aminobenzamide and 2-iodoaniline.
Cyclization: The key step involves the cyclization of the starting materials to form the quinazoline ring. This can be achieved using various cyclization agents and conditions.
Iodination and Methylation: The introduction of iodine and methyl groups can be carried out using iodinating agents (e.g., iodine or N-iodosuccinimide) and methylating agents (e.g., methyl iodide) under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-iodo-8-methylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution may yield various functionalized quinazoline derivatives.
Applications De Recherche Scientifique
2-Amino-6-iodo-8-methylquinazolin-4(1H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Investigation of its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Amino-6-iodo-8-methylquinazolin-4(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoquinazolin-4(1H)-one: Lacks the iodine and methyl groups, which may result in different reactivity and biological properties.
6-Iodoquinazolin-4(1H)-one: Lacks the amino and methyl groups, potentially affecting its chemical behavior.
8-Methylquinazolin-4(1H)-one: Lacks the amino and iodine groups, which may influence its activity.
Uniqueness
The presence of both iodine and methyl groups in 2-Amino-6-iodo-8-methylquinazolin-4(1H)-one may confer unique chemical and biological properties compared to its analogs. These modifications can affect its reactivity, solubility, and interaction with biological targets.
Propriétés
Numéro CAS |
830343-37-8 |
|---|---|
Formule moléculaire |
C9H8IN3O |
Poids moléculaire |
301.08 g/mol |
Nom IUPAC |
2-amino-6-iodo-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H8IN3O/c1-4-2-5(10)3-6-7(4)12-9(11)13-8(6)14/h2-3H,1H3,(H3,11,12,13,14) |
Clé InChI |
FHKDBBJSYIUWMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1N=C(NC2=O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13076475.png)
![1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)

![2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)
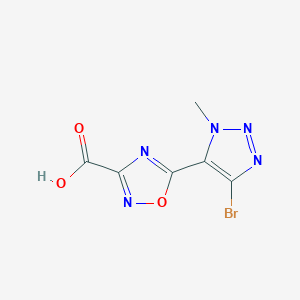
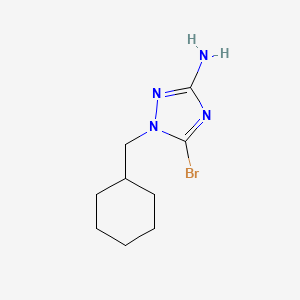
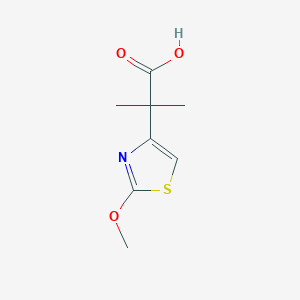
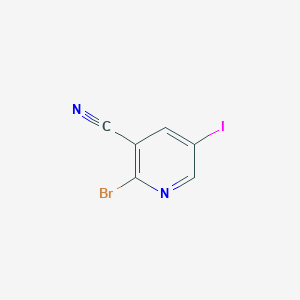
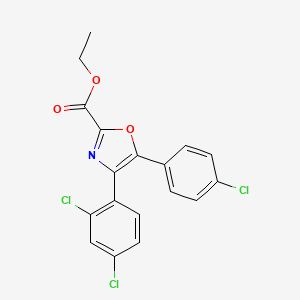
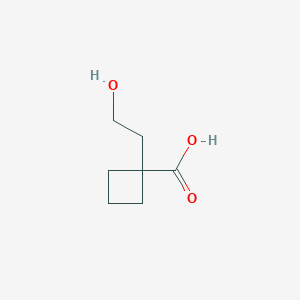
![4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13076520.png)
